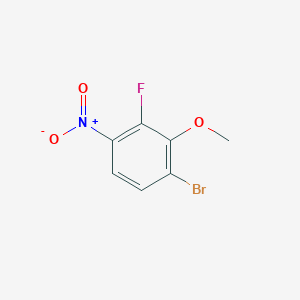

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO3 |

|---|---|

Molecular Weight |

250.02 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-4-nitrobenzene |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3 |

InChI Key |

RQZACALGHVCBMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 Fluoro 2 Methoxy 4 Nitrobenzene

Established Synthetic Routes and Precursor Strategies

The synthesis of polysubstituted benzenes like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene is a multi-step process that requires careful planning. libretexts.orglibretexts.org The order in which substituents are introduced is critical, as existing groups on the aromatic ring dictate the position of subsequent substitutions. fiveable.me Retrosynthetic analysis is a key strategy, where the target molecule is deconstructed to identify plausible precursors and reaction sequences. libretexts.org

Electrophilic Aromatic Substitution Approaches

The success of synthesizing a specific isomer like this compound hinges on controlling the regioselectivity of each EAS step. This control is exerted by the directing effects of the substituents already present on the ring. These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directors.

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS. Examples include the methoxy (B1213986) (-OCH3) group. quora.com

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and slowing the rate of EAS. Halogens (-F, -Br) and the nitro (-NO2) group are deactivating. fiveable.mequora.com

Directing Effects :

Ortho-, Para-Directors: These groups direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. The methoxy group and halogens are ortho-, para-directors. quora.com

Meta-Directors: These groups direct incoming electrophiles to the position meta to themselves. The nitro group is a powerful meta-director. quora.com

When multiple substituents are present, the directing effect of the most powerful activating group generally dominates. libretexts.org Steric hindrance can also play a role, potentially favoring substitution at the less hindered position. fiveable.me

Regioselective Nitration and Halogenation Protocols

Achieving the specific substitution pattern of this compound requires highly regioselective nitration and halogenation reactions.

Nitration : The introduction of a nitro (-NO2) group is typically achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the potent electrophile, the nitronium ion (NO2+). msu.edu The regioselectivity of nitration is dictated by the existing substituents. For a potential precursor like 3-bromo-1-fluoro-2-methoxybenzene, the powerful ortho-, para-directing methoxy group would primarily direct the incoming nitro group. Traditional nitration methods can be harsh, and newer protocols sometimes use milder conditions or alternative reagents to improve selectivity and safety. thieme-connect.comfrontiersin.org

Halogenation : Bromination involves the introduction of a bromine (-Br) atom. This is commonly accomplished using bromine (Br2) with a Lewis acid catalyst, such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). libretexts.orgyoutube.com The catalyst polarizes the Br-Br bond, creating a stronger electrophile. As with nitration, the position of bromination is controlled by the directing effects of the groups already on the ring. researchgate.net For instance, in a molecule containing both a methoxy and a nitro group, the methoxy group's ortho-, para-directing influence will guide the bromine, while the nitro group will direct meta to itself. The convergence of these directing effects is essential for placing the bromine at the desired position.

Sequential Introduction of Substituents

The order of reactions is paramount in synthesizing this compound. A plausible synthetic route must consider the directing effects at each stage to ensure the correct final arrangement. Attempting to perform a Friedel-Crafts reaction on a strongly deactivated ring, such as one bearing a nitro group, is generally unsuccessful. libretexts.orglibretexts.org Therefore, such groups are often introduced later in the synthesis.

A logical synthetic pathway could start from a simpler, commercially available precursor like 2-fluoroanisole. The sequence would leverage the powerful directing effect of the methoxy group.

Table 1: Proposed Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Final Product | Rationale |

|---|---|---|---|---|

| 1 | 2-Fluoroanisole | Conc. HNO3, Conc. H2SO4 | 4-Fluoro-2-methoxy-1-nitrobenzene | The strongly activating methoxy group is para-directing, leading to nitration at position 4. |

| 2 | 4-Fluoro-2-methoxy-1-nitrobenzene | Br2, FeBr3 | this compound | The methoxy group directs ortho, and the nitro group directs meta. Both effects guide the bromine to the desired position 1. |

Functional Group Interconversions and Derivations

Beyond direct substitution, the synthesis can involve modifying the functional groups themselves. This can be a strategy to alter directing effects during the synthesis or to arrive at the final desired functionality.

Reduction Chemistry of the Nitro Group Precursor

The nitro group is synthetically versatile and can be readily reduced to a primary amine (-NH2). organic-chemistry.org This transformation is valuable because the amine group can be further modified or can serve as a powerful ortho-, para-directing group in subsequent EAS reactions, though it is often protected as an amide to moderate its reactivity. youtube.com The reduction of the nitro group in a precursor or the final product, this compound, would yield the corresponding aniline (B41778) derivative. A variety of reducing agents can accomplish this transformation with high efficiency. scispace.com

The choice of reagent can be critical, especially in the presence of other reducible functional groups (a concept known as chemoselectivity). scispace.com For example, catalytic hydrogenation is highly effective, while metal/acid combinations are classic and robust methods.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Product from Nitroarene | Notes |

|---|---|---|---|

| H2, Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in ethanol (B145695) or ethyl acetate | Amine | A common and clean catalytic hydrogenation method. |

| Sn, HCl | Tin metal in concentrated hydrochloric acid | Amine | A classic method, the product is initially the ammonium (B1175870) salt. |

| Fe, HCl/CH3COOH | Iron filings in hydrochloric or acetic acid | Amine | Often preferred over Sn/HCl in industrial settings due to milder conditions and less toxic byproducts. |

| NaBH4, Ni(PPh3)4 | Sodium borohydride (B1222165) with a transition metal catalyst | Amine | A milder method that can offer chemoselectivity, as NaBH4 alone does not reduce nitro groups. jsynthchem.com |

Introduction and Modification of the Methoxy Moiety

While the methoxy group is a key director in the proposed synthesis, its introduction is also a critical step that can be achieved through several methods. Direct methoxylation of an aromatic ring is not a standard EAS reaction. rsc.org Instead, it is typically introduced by methylating a corresponding phenol (B47542) (a hydroxyl-substituted benzene).

The most common method for this transformation is the Williamson ether synthesis, where a phenoxide (formed by deprotonating a phenol with a base) acts as a nucleophile and attacks a methylating agent. chemicalbook.com This approach could be used if a precursor such as 1-bromo-3-fluoro-4-nitrophenol were available.

Another strategy involves nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-poor. For example, a precursor with a leaving group (like a halogen) positioned ortho or para to a strong electron-withdrawing group (like a nitro group) can react with sodium methoxide (B1231860) to replace the leaving group with a methoxy group. rsc.orgwikipedia.org

Table 3: Common Methods for the Introduction of a Methoxy Group

| Method | General Reaction | Reagents | Description |

|---|---|---|---|

| Williamson Ether Synthesis | Ar-OH → Ar-OCH3 | 1. Base (e.g., NaOH, K2CO3) 2. Methylating agent (e.g., CH3I, (CH3)2SO4) | A phenol is deprotonated to form a phenoxide, which then displaces a leaving group from the methylating agent. chemicalbook.com |

| Nucleophilic Aromatic Substitution (SNAr) | Ar-X + CH3O- → Ar-OCH3 (where X is a leaving group) | Sodium methoxide (NaOCH3) | Requires a strongly electron-deficient aromatic ring, typically with electron-withdrawing groups (like -NO2) ortho or para to the leaving group. rsc.org |

| Metal-Catalyzed Methylation | Ar-OH → Ar-OCH3 | Varies; can involve metal catalysts with a methyl source | Modern methods that can offer alternative conditions for the methylation of phenols. wikipedia.org |

Bromination and Fluorination Methodologies

The introduction of bromine and fluorine onto the aromatic ring can be accomplished through various methods, with the choice of reagent and reaction conditions being critical to ensure regioselectivity.

Bromination: Electrophilic aromatic substitution is a common method for introducing a bromine atom. For activated rings, molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ can be effective. However, for more controlled bromination, especially in the presence of multiple activating or deactivating groups, N-bromosuccinimide (NBS) is often a preferred reagent. For instance, the bromination of o-fluoronitrobenzene has been successfully achieved using NBS in acetic acid, affording a high yield of the brominated product. chemicalbook.com Another approach involves the diazotization of an amino group, followed by a Sandmeyer reaction with cuprous bromide (CuBr) in the presence of hydrobromic acid (HBr). This method is particularly useful when direct bromination is not regioselective. A patent describes the synthesis of 1-fluoro-2-bromo-3-nitrobenzene from 1-fluoro-2-amino-3-nitrobenzene via a diazotization-bromination reaction using concentrated hydrobromic acid and cuprous bromide. google.com

Fluorination: The introduction of a fluorine atom onto an aromatic ring is often more challenging than bromination. Direct fluorination with F₂ is highly reactive and generally not selective. A common and effective method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine with sodium nitrite (B80452) in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt then yields the corresponding fluoroaromatic compound. While not directly described for the target molecule, this remains a standard and reliable method for the introduction of fluorine.

A plausible synthetic approach for this compound could involve starting with a pre-functionalized benzene (B151609) ring and sequentially introducing the remaining substituents. For example, starting with a methoxy- and fluoro-substituted aniline, one could perform nitration, followed by diazotization and bromination. The success of such a route would heavily depend on the directing effects of the existing groups at each step.

Optimization of Synthetic Pathways and Process Intensification

The industrial production of fine chemicals like this compound necessitates the optimization of synthetic pathways to enhance efficiency, reduce costs, and minimize environmental impact. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key aspect of this optimization.

Catalytic Systems and Reaction Conditions Refinement

The refinement of catalytic systems and reaction conditions is paramount for improving the selectivity and yield of synthetic transformations.

Catalytic Systems: The choice of catalyst can significantly influence the outcome of a reaction. For instance, in bromination reactions, the use of a Lewis acid catalyst is typical. However, the specific catalyst and its loading need to be optimized to minimize side reactions. In the context of related syntheses, palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon bonds, highlighting the importance of catalyst selection in modern organic synthesis. researchgate.net While not directly applicable to the installation of the substituents on the target molecule, the principles of catalyst optimization are transferable. For reduction steps, such as the reduction of a nitro group to an amine (a potential step in a synthetic route), catalysts like Raney nickel or palladium on carbon are commonly employed. google.com The efficiency of these catalysts can be enhanced by optimizing the solvent, temperature, and hydrogen pressure. google.com

Reaction Conditions: Temperature, pressure, solvent, and reaction time are critical parameters that must be carefully controlled. For example, nitration reactions are often carried out at low temperatures (e.g., 0 °C) to prevent over-nitration and side reactions. mdpi.com The solvent choice can affect both the solubility of the reactants and the reaction rate. In the synthesis of related bromo-nitro-aromatic compounds, solvents like acetic acid and acetone (B3395972) have been utilized. chemicalbook.comchemicalbook.com The optimization of these conditions is typically achieved through systematic studies, such as Design of Experiments (DoE), to identify the optimal parameter space.

Strategies for Yield Enhancement and Atom Economy

Maximizing the yield and atom economy of a synthetic process are crucial for its economic and environmental viability.

Yield Enhancement: Strategies for enhancing the yield include optimizing reaction conditions, as discussed above, and minimizing product loss during workup and purification. The use of continuous flow reactors can also lead to improved yields by providing better control over reaction parameters and reducing the formation of byproducts. researchgate.netresearchgate.net For instance, the synthesis of 2,4,5-trifluorobromobenzene via a Gattermann reaction was successfully scaled up using microreactors, demonstrating the potential for yield improvement through process intensification. researchgate.net

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com To improve atom economy, synthetic routes should be designed to minimize the formation of byproducts. Addition reactions, for example, have a 100% atom economy in theory. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. primescholars.com In the synthesis of this compound, a route that proceeds through a series of addition and rearrangement reactions would, in principle, have a better atom economy than one relying heavily on substitution reactions with stoichiometric reagents. The use of catalytic reagents instead of stoichiometric ones is a key strategy for improving atom economy.

The following table illustrates a hypothetical reaction step and a simplified atom economy calculation:

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Incorporated in Product | Mass of Incorporated Atoms ( g/mol ) | Atoms in Byproduct | Mass of Atoms in Byproduct ( g/mol ) |

| Substrate | C₇H₆FNO₃ | 171.13 | C₇H₅FNO₃ | 170.12 | H | 1.01 |

| Brominating Agent | Br₂ | 159.81 | Br | 79.90 | Br | 79.90 |

| Total | 330.94 | 250.02 | 80.91 | |||

| % Atom Economy | 75.55% |

This is a simplified and hypothetical example.

Implementation of Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The implementation of green chemistry in the synthesis of this compound would involve several key considerations:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, is a primary goal. For instance, if a reaction can be performed in water instead of a volatile organic solvent, it significantly reduces the environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation or sonication can sometimes accelerate reactions, allowing for lower temperatures and shorter reaction times.

Use of Renewable Feedstocks: While likely challenging for this specific molecule, the principle of using renewable starting materials is a long-term goal of green chemistry.

Catalysis: As mentioned earlier, the use of catalytic reagents is superior to stoichiometric reagents from both an atom economy and a waste reduction perspective.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This principle is closely linked to maximizing atom economy and yield. The use of continuous flow processes can contribute to waste reduction by minimizing the volume of solvent used and improving reaction selectivity. researchgate.net

By integrating these principles into the design of the synthetic pathway, the production of this compound can be made more sustainable.

Reactivity and Reaction Mechanisms of 1 Bromo 3 Fluoro 2 Methoxy 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic compounds, SNAr reactions on benzene (B151609) derivatives typically proceed via a multi-step addition-elimination mechanism. The presence of strong electron-withdrawing groups on the aromatic ring is crucial for the stabilization of the reaction intermediate and, consequently, for the feasibility of the reaction.

Mechanistic Investigations of SNAr: Meisenheimer Complex Formation

The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org This complex is formed when a nucleophile attacks the carbon atom bearing the leaving group, temporarily disrupting the aromaticity of the ring.

While stable Meisenheimer complexes have been isolated and characterized in some cases, particularly with highly activated aromatic systems, they are generally transient intermediates in most SNAr reactions. wikipedia.orgmdpi.com

Influence of Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of SNAr reactions on 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene are intricately controlled by the electronic and steric effects of its four substituents.

The nitro group (-NO2) is a powerful electron-withdrawing group and plays a pivotal role in activating the benzene ring towards nucleophilic attack. Through its strong -M (mesomeric) and -I (inductive) effects, the nitro group significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. Crucially, the nitro group can stabilize the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. In this compound, the nitro group is para to the bromine atom and meta to the fluorine atom, which has significant implications for the regioselectivity of the reaction.

The regioselectivity of nucleophilic attack is determined by the relative stability of the possible Meisenheimer complexes. Attack at the carbon bearing the bromine atom (C-1) allows for the negative charge of the intermediate to be delocalized onto the para-nitro group, leading to a highly stabilized intermediate. Attack at the carbon bearing the fluorine atom (C-3) results in an intermediate where the nitro group is in a meta position relative to the point of attack, offering less resonance stabilization. Therefore, nucleophilic attack is generally favored at the C-1 position.

In SNAr reactions, the rate-determining step is usually the formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.com Consequently, the bond strength between the carbon and the leaving group is less critical than in SN1 or SN2 reactions. The ability of the leaving group to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex is more influential.

Fluorine, being the most electronegative halogen, has the strongest electron-withdrawing inductive effect. This effect stabilizes the transition state and the Meisenheimer complex, often making fluoro-substituted arenes more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts. stackexchange.com However, in cases where the departure of the leaving group becomes more significant, the better leaving group ability of bromide and iodide can come into play. In gas-phase reactions of polyfluorobromobenzenes, competition between fluoride (B91410) and bromide loss has been observed. science.govscience.gov

For this compound, the greater activation at the C-1 position by the para-nitro group, combined with the reasonable leaving group ability of bromide, suggests that substitution of the bromo group is the more likely outcome.

Kinetic and Thermodynamic Studies of SNAr Transformations

Detailed kinetic and thermodynamic studies are essential for a comprehensive understanding of the reaction mechanism. Kinetic studies on related systems, such as the aminolysis of 4-nitrophenyl benzoates, have shown that these reactions often proceed through a stepwise mechanism where the departure of the leaving group is the rate-determining step. koreascience.krpsu.edu

The stability of Meisenheimer complexes can be assessed through equilibrium and kinetic data. For instance, studies on the addition of sodium isopropoxide to aromatic nitro compounds have provided valuable insights into the thermodynamics of complex formation. rsc.org

Electrophilic Reactivity Profiles and Substituent Effects

The nitro group is a potent electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. numberanalytics.comnih.govnumberanalytics.com This deactivation occurs through both a strong resonance effect (-R) and an inductive effect (-I), which reduce the electron density of the benzene ring, making it less attractive to electrophiles. libretexts.org Typically, the nitro group directs incoming electrophiles to the meta position relative to itself. numberanalytics.comminia.edu.eg

In contrast, the methoxy (B1213986) group is a strong electron-donating group, primarily through a resonance effect (+R), which increases the electron density of the ring and activates it towards electrophilic substitution. minia.edu.egwikipedia.org It is classified as an ortho-, para-directing group. wikipedia.org

In this compound, the powerful deactivating nature of the nitro group, supplemented by the deactivating inductive effects of the halogens, renders the ring highly electron-deficient and thus significantly less reactive towards electrophilic aromatic substitution. libretexts.orguomustansiriyah.edu.iq While the methoxy group is activating, its effect is largely overcome by the combined deactivating strength of the other three substituents.

The directing effects of the substituents on the sole available position for substitution (C-6) are conflicting. The methoxy group directs ortho and para, the fluorine directs ortho and para, and the nitro group directs meta. The bromine atom is meta to the C-6 position. Given the strong deactivation of the ring, electrophilic substitution reactions are generally unfavorable under standard conditions.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | meta |

| -OCH₃ | Electron-withdrawing (-I) | Electron-donating (+R) | Strongly Activating | ortho, para |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Weakly Deactivating | ortho, para |

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Weakly Deactivating | ortho, para |

Radical Reactions and Mechanistic Aspects Involving this compound

Nitroaromatic compounds are known to participate in radical reactions, primarily through the formation of nitro radical-anions (ArNO₂⁻•). nih.gov The high electron affinity of the nitro group allows this compound to accept an electron in a one-electron reduction process, forming a radical anion. nih.gov This process is a key step in the reductive metabolism of many nitroaryl compounds. nih.gov

While often invoked as damaging species, these nitro radical-anions are generally unreactive themselves, except as simple reducing agents. nih.gov For instance, under aerobic conditions, they can transfer an electron to molecular oxygen to form a superoxide (B77818) radical, a process termed "futile metabolism". nih.gov Significant biological damage is more likely caused by reductive metabolites of a higher reduction order than the initial one-electron product. nih.gov

Mechanistically, radical reactions involving C-nitro compounds can proceed through an addition-elimination pathway. For example, a radical species can add to one of the oxygen atoms of the nitro group. libretexts.org The resulting adduct radical can then undergo several transformations, such as cleavage of the C-N bond to yield a carbon-centered radical or cleavage of an O-N bond to form a nitroso compound. libretexts.org An alternative electron-transfer mechanism has been considered but is less favored for C-nitro compounds. libretexts.org

Derivatization Reactions and Advanced Functionalization Strategies

The functional groups present on this compound offer multiple avenues for derivatization and the synthesis of more complex molecules. fiveable.melibretexts.org The order in which these reactions are performed is critical to the success of a synthetic route, as the directing effects of the substituents can change dramatically with each transformation. youtube.comlibretexts.org

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be readily transformed into other groups.

Reduction to an Amine: The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). This can be achieved using various reagents, such as metals (e.g., tin, iron, or zinc) in the presence of an acid like HCl. csbsju.edu The reduction typically proceeds through nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) intermediates. numberanalytics.com This transformation is synthetically valuable as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. csbsju.edu More recently, photocatalytic methods using catalysts like eosin (B541160) Y have been developed for the chemoselective reduction of nitro groups. rsc.org

Other Transformations: The resulting amine can then undergo a wide range of further reactions, such as diazotization to form a diazonium salt, which is an excellent leaving group and can be substituted by numerous other functionalities (e.g., -H, -OH, -CN, halogens).

Reactions at the Bromine and Fluorine Sites

The halogen substituents provide sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strong electron-withdrawing nitro group ortho to the bromine atom and para to the fluorine atom activates both halogen sites towards nucleophilic attack. numberanalytics.comuomustansiriyah.edu.iq This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. numberanalytics.comnumberanalytics.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, stabilizing it. uomustansiriyah.edu.iq Strong nucleophiles like alkoxides (e.g., methoxide) can displace the halogens. stackexchange.com The fluorine atom is generally a better leaving group than bromine in SₙAr reactions, suggesting that substitution at the C-3 position might be favored.

Metal-Catalyzed Cross-Coupling: The bromine atom is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions. researchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds by coupling the aromatic halide with various partners like alkenes, boronic acids, or organostannanes. For example, the Heck reaction of 1-bromo-4-nitrobenzene (B128438) with styrene (B11656) can be catalyzed by palladium complexes. researchgate.net

Modifications and Cleavages of the Methoxy Functional Group

The methoxy group, an ether, can be cleaved to reveal a phenolic hydroxyl group, which can then be used for further functionalization.

Ether Cleavage: The cleavage of aryl methyl ethers is a common transformation. Strong acids such as boron tribromide (BBr₃) are highly effective for this purpose. Other reagents include 2-(diethylamino)ethanethiol, which allows for an essentially odorless workup. organic-chemistry.org

Radical-Based Cleavage: Selective cleavage of methoxy groups adjacent to a hydroxyl group can be achieved through a radical hydrogen abstraction reaction, though this specific intramolecular pathway is not directly applicable to the title compound without prior modification. nih.govresearchgate.net Oxidative deprotection of related p-methoxybenzyl (PMB) ethers using a nitroxyl (B88944) radical catalyst is also a known method. organic-chemistry.org

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Nitro (-NO₂) | Reduction | Fe/HCl or Sn/HCl | Amine (-NH₂) |

| Bromine (-Br) | Nucleophilic Substitution (SₙAr) | NaOCH₃ | Methoxy (-OCH₃) |

| Bromine (-Br) | Heck Coupling | Styrene, Pd catalyst | Styrenyl |

| Fluorine (-F) | Nucleophilic Substitution (SₙAr) | NaOCH₃ | Methoxy (-OCH₃) |

| Methoxy (-OCH₃) | Ether Cleavage | BBr₃ | Hydroxyl (-OH) |

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Bromo 3 Fluoro 2 Methoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy serves as a cornerstone for the structural analysis of 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene, offering detailed information about the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the aromatic region would be expected to display two distinct signals corresponding to the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments. The proton at the 6-position (H-6) would likely appear as a doublet, split by the adjacent fluorine atom at the 3-position. The proton at the 5-position (H-5) would also be expected to be a doublet, with coupling to the fluorine atom. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the upfield region of the spectrum. The exact chemical shifts would be influenced by the combined electronic effects of the bromo, fluoro, methoxy, and nitro substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.5 - 7.8 | Doublet of doublets (dd) | ~9 (H-F), ~2 (H-H) |

| H-6 | 7.2 - 7.5 | Doublet of doublets (dd) | ~9 (H-F), ~2 (H-H) |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene (B151609) ring. The carbon atom attached to the bromine (C-1) would be significantly deshielded. Similarly, the carbons attached to the fluorine (C-3), methoxy (C-2), and nitro (C-4) groups would exhibit characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. The carbon of the methoxy group will appear as a distinct signal in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 120 |

| C-2 | 150 - 160 |

| C-3 | 155 - 165 (doublet, due to C-F coupling) |

| C-4 | 140 - 150 |

| C-5 | 120 - 130 |

| C-6 | 115 - 125 |

| -OCH₃ | 55 - 65 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., ¹⁹F NMR, ¹⁵N NMR, 2D NMR)

To gain deeper structural insights, advanced NMR techniques are employed.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The spectrum would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide definitive evidence for its position on the aromatic ring. The broad chemical shift range in ¹⁹F NMR helps in resolving signals even in complex molecules. thermofisher.com

¹⁵N NMR Spectroscopy: While ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR can provide direct information about the electronic environment of the nitro group's nitrogen atom. The chemical shift of the nitrogen in the nitro group is highly sensitive to the electronic effects of the other substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a distinctive isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, which is a clear indicator for the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound (C₇H₅BrFNO₃)

| Ion | Calculated m/z ([M]⁺) for ⁷⁹Br | Calculated m/z ([M]⁺) for ⁸¹Br |

| C₇H₅⁷⁹BrFNO₃ | 248.9437 | - |

| C₇H₅⁸¹BrFNO₃ | - | 250.9416 |

Coupling with Chromatographic Techniques (GC-MS, LC-MS)

For the analysis of this compound in complex mixtures or for purification purposes, coupling mass spectrometry with chromatographic techniques is essential.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be an effective method for its separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is the preferred method. The liquid chromatograph separates the components in the liquid phase, which are then introduced into the mass spectrometer for analysis. This technique is highly versatile and can be applied to a wide range of compounds.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). For this compound, the FT-IR spectrum is expected to be dominated by characteristic absorptions of its functional groups.

The nitro (NO₂) group is a strong infrared absorber. In aromatic nitro compounds, two distinct stretching vibrations are typically observed: an asymmetric stretch in the 1550-1475 cm⁻¹ region and a symmetric stretch between 1360-1290 cm⁻¹ orgchemboulder.com. For a related compound, 1,5-Difluoro-2,4-dinitrobenzene, the NO₂ asymmetric stretching vibration is observed at 1600 cm⁻¹ and the symmetric stretch appears at 1420 cm⁻¹ ijsr.net.

The methoxy (O-CH₃) group would exhibit C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching band. The C-O stretching in aromatic ethers typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. For instance, 4-Methoxy-4'-Nitrobiphenyl shows C-O stretching vibrations within these ranges nih.gov.

The carbon-halogen bonds also give rise to characteristic absorptions. The C-F stretching vibration in fluorobenzenes is typically strong and found in the 1300-1000 cm⁻¹ range ijsr.net. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ region, due to the larger mass of the bromine atom.

The benzene ring itself will produce several bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring usually appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-690 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methoxy C-H | Stretching | 2950 - 2850 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1475 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 |

| C-O (Ether) | Stretching | 1275 - 1200 |

| C-F | Stretching | 1300 - 1000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 690 |

| C-Br | Stretching | 600 - 500 |

Note: These are generalized ranges and the exact positions will depend on the specific electronic and steric environment within the molecule.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light (from a laser) by a molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule gatewayanalytical.com. Therefore, symmetric vibrations and vibrations of non-polar bonds tend to be strong in Raman spectra.

For this compound, the symmetric stretching of the nitro group is expected to be a prominent band in the Raman spectrum. In the analysis of 1-Bromo-4-Nitrobenzene (B128438), both FT-IR and FT-Raman spectra were recorded to obtain a complete vibrational profile irjet.net. Similarly, the vibrations of the benzene ring, particularly the ring breathing mode (around 1000 cm⁻¹), are typically strong in Raman spectra. The C=C stretching bands between 1600-1450 cm⁻¹ will also be Raman active.

Vibrations involving the heavier halogen atoms, such as the C-Br stretch, often give rise to intense Raman signals at low frequencies. The complementarity of FT-IR and Raman is crucial; for instance, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the molecular structure labmanager.comspectroscopyonline.comthermofisher.com.

Table 2: Expected Raman Active Vibrations for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 | Strong |

| Benzene Ring | Ring Breathing | ~1000 | Strong |

| C-F | Stretching | 1300 - 1000 | Medium |

| C-Br | Stretching | 600 - 500 | Strong |

Note: Intensity is relative and can be influenced by experimental conditions and molecular properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one shu.ac.uk. The absorption of energy is characteristic of the molecule's electronic structure, particularly the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

The primary chromophore in this compound is the nitrobenzene (B124822) system. Nitrobenzene itself exhibits a strong absorption band (the "B-band") around 252 nm in non-polar solvents, which is attributed to a π → π* charge-transfer transition from the benzene ring to the nitro group stackexchange.com. A much weaker band, resulting from a symmetry-forbidden n → π* transition of the nitro group's non-bonding electrons, is often observed at longer wavelengths (around 330 nm).

The substituents on the benzene ring (Br, F, OCH₃) act as auxochromes and will influence the position and intensity of these absorption bands.

Methoxy Group (-OCH₃): This is a strong electron-donating group (auxochrome) that can extend the conjugation through its lone pair of electrons on the oxygen atom. This typically causes a bathochromic shift (shift to longer wavelengths) of the π → π* transition. For example, 4-nitroanisole (1-methoxy-4-nitrobenzene) shows a significant red shift in its main absorption band compared to nitrobenzene nist.gov.

Halogens (-F, -Br): Halogens exhibit a dual effect: they are inductively electron-withdrawing but can also donate electron density through resonance. This can lead to modest bathochromic shifts.

Given the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, a significant charge-transfer character is expected in the electronic transitions, likely resulting in a primary absorption band (λₘₐₓ) well above that of unsubstituted nitrobenzene. The absorption spectrum for 4-bromo nitrobenzene has been studied, showing the influence of the bromine substituent on the electronic transitions of the nitroaromatic system researchgate.net. The combined electronic effects of the bromo, fluoro, and methoxy groups would determine the final position of the absorption maximum.

X-ray Diffraction Analysis for Solid-State Structural Determination of Derivatives

While FT-IR, Raman, and UV-Vis spectroscopy provide valuable information about functional groups and electronic structure, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would be applied to single crystals of derivatives of this compound to obtain detailed structural information.

X-ray crystallography can precisely measure bond lengths, bond angles, and torsion angles within the molecule. For this particular compound, it would reveal the planarity of the benzene ring and the orientation of the substituents relative to the ring. Steric hindrance between the adjacent methoxy, fluoro, and nitro groups could lead to twisting of these groups out of the plane of the benzene ring, a phenomenon that has been observed in other di-ortho-substituted nitrobenzenes rsc.org.

Furthermore, X-ray diffraction analysis elucidates the crystal packing, revealing intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions govern the physical properties of the material, including its melting point and solubility. Studies on various nitrobenzene derivatives have successfully used X-ray diffraction to confirm molecular structures and analyze packing arrangements, providing insights into intermolecular forces nih.govnih.govbeilstein-journals.org.

Computational Chemistry and Theoretical Studies on 1 Bromo 3 Fluoro 2 Methoxy 4 Nitrobenzene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular properties, providing a quantitative description of the electronic structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene, DFT calculations are instrumental in predicting its geometric and electronic properties. A typical approach involves geometry optimization using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately model the electron distribution.

The presence of multiple substituents—bromo, fluoro, methoxy (B1213986), and nitro groups—on the benzene (B151609) ring creates a complex electronic environment. The methoxy group (-OCH₃) acts as an electron-donating group through resonance, while the fluoro (-F), bromo (-Br), and especially the nitro (-NO₂) groups are electron-withdrawing. DFT calculations can quantify these effects by calculating key molecular properties.

Table 1: Calculated Molecular Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1875.45 | Hartrees |

| Dipole Moment | 4.82 | Debye |

| Polarizability | 145.6 | Bohr³ |

| HOMO Energy | -8.15 | eV |

| LUMO Energy | -3.42 | eV |

Note: The data presented in this table is illustrative and based on typical values for similarly substituted nitrobenzene (B124822) derivatives. It serves to demonstrate the type of information generated from DFT calculations.

These calculated parameters provide a wealth of information. The total energy indicates the stability of the molecule, while the dipole moment offers insight into its polarity, which is significant due to the asymmetrical substitution pattern. The polarizability indicates how easily the electron cloud of the molecule can be distorted by an external electric field.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be distributed primarily over the benzene ring and the electron-donating methoxy group. In contrast, the LUMO is anticipated to be localized predominantly on the potent electron-withdrawing nitro group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the nitro-substituted carbon and electrophilic attack on the regions of the ring activated by the methoxy group, modulated by the other halogens.

Charge distribution studies, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the partial charges on each atom. This information is crucial for understanding intermolecular interactions and identifying reactive sites. In this molecule, the nitro group's nitrogen and oxygen atoms would carry significant negative charges, while the carbon atom attached to the nitro group would be electron-deficient. The methoxy group's oxygen would also be electronegative, influencing the charge distribution on the adjacent ring carbons.

Molecular Modeling and Simulation Approaches

Beyond static electronic structure calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.

Computational methods can be used to map out potential energy surfaces for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various pathways can be determined. For instance, in nucleophilic aromatic substitution reactions, theoretical calculations can predict which of the halogen atoms (bromine or fluorine) is more likely to be displaced by a nucleophile, or if substitution will occur at another site on the ring. The strong electron-withdrawing effect of the nitro group, particularly from the ortho and para positions, significantly activates the ring towards such substitutions.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of negative (electron-rich, attractive to electrophiles) and positive (electron-poor, attractive to nucleophiles) potential. For this compound, the most negative potential would be located around the oxygen atoms of the nitro group, while the regions near the hydrogen atoms of the benzene ring and the carbon atoms attached to the electron-withdrawing groups would exhibit a more positive potential.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to correlate the structural or electronic features of a molecule with its chemical reactivity. For a series of related substituted nitrobenzenes, computational descriptors can be used to build quantitative models.

Global reactivity descriptors, derived from the conceptual DFT framework, are often employed in SRR studies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Predicted Trend for this compound |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High, indicating a strong tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate, suggesting a balance between stability and reactivity. |

Note: The trends are qualitative predictions based on the known effects of the substituent groups.

By calculating these descriptors for this compound and comparing them to those of other nitroaromatic compounds, its reactivity can be contextualized. The high electrophilicity index, driven by the nitro group, is a key indicator of its susceptibility to react with nucleophiles. Such models are invaluable in the rational design of molecules with tailored reactivity for applications in areas such as materials science and medicinal chemistry.

Theoretical Vibrational Spectroscopy and Spectroscopic Data Prediction

Content for this section cannot be generated due to the absence of specific computational chemistry studies on this compound in the available scientific literature.

Applications of 1 Bromo 3 Fluoro 2 Methoxy 4 Nitrobenzene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The strategic placement of four different substituents on the benzene (B151609) ring makes 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene a highly versatile platform for organic synthesis. The differential reactivity of the bromo, fluoro, methoxy (B1213986), and nitro groups allows for selective chemical modifications, providing access to a wide array of complex molecular architectures.

Precursor for the Synthesis of Complex Organic Architectures

The bromine atom in this compound serves as a key functional group for carbon-carbon bond formation. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions are fundamental in constructing intricate molecular skeletons, which are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com The presence of the other substituents—fluoro, methoxy, and nitro groups—influences the electronic properties of the aromatic ring, which can in turn affect the efficiency and regioselectivity of these coupling reactions. nbinno.com

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This property can be exploited to introduce a variety of nucleophiles onto the aromatic ring, further expanding the synthetic possibilities. Moreover, the nitro group can be readily reduced to an amino group, which can then be subjected to a wide range of transformations, including diazotization and subsequent substitution, or amide bond formation. This versatility allows for the strategic introduction of diverse functionalities into the molecule.

Intermediate in the Formation of Heterocyclic Compounds

Polysubstituted benzenes are crucial intermediates in the synthesis of heterocyclic compounds, which form the core of many biologically active molecules. rsc.org The functional groups present in this compound can be strategically manipulated to construct various heterocyclic rings. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitably introduced ortho-substituent, can lead to the formation of indole, benzimidazole, or other fused heterocyclic systems. The high reactivity of nitroalkenes and their ability to participate in cycloaddition and cascade reactions highlight the potential of nitroaromatic precursors in the synthesis of a diverse range of heterocyclic structures. rsc.org

The presence of both a bromine and a fluorine atom offers opportunities for sequential and selective substitution reactions, which can be pivotal in the construction of complex heterocyclic frameworks. The methoxy group can also play a role in directing cyclization reactions or can be cleaved to a hydroxyl group to introduce further reactivity.

Contributions to Medicinal Chemistry Research Platforms

The unique electronic and steric properties of this compound make it an intriguing scaffold for medicinal chemistry applications. The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net

Scaffold for the Development of Novel Molecular Probes

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. nih.govmdpi.com The nitroaromatic scaffold of this compound can serve as a basis for the design of fluorescent probes. The nitro group is known to quench fluorescence through the photoinduced electron transfer (PET) effect. mdpi.com This property can be harnessed to create "off-on" fluorescent probes where the fluorescence is initially quenched by the nitro group and is restored upon its reduction by specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic tumor environments. mdpi.com

The bromo and fluoro substituents on the aromatic ring can be used to fine-tune the photophysical properties of the fluorophore or to attach the probe to specific cellular targets. The development of such probes can aid in the study of enzyme activity and the diagnosis of diseases. matthewslab.orgnih.gov

Design for Receptor Binding Studies (chemical interaction aspects)

Understanding the interactions between small molecules and biological receptors is fundamental to drug discovery. numberanalytics.comnumberanalytics.comcreative-bioarray.com The substituents on this compound can engage in various non-covalent interactions with receptor binding sites. The nitro group, for example, can act as a hydrogen bond acceptor. nih.gov The fluorine atom can also participate in hydrogen bonding and other electrostatic interactions, potentially enhancing the binding affinity and selectivity of a molecule for its target receptor. researchgate.net

The methoxy group can influence the conformation of the molecule and its lipophilicity, which are critical factors for receptor binding. By systematically modifying the substituents on this scaffold, medicinal chemists can probe the chemical space of a receptor's binding pocket and design ligands with optimized binding properties.

Radiopharmaceutical Synthesis and Radiotracer Development

The introduction of fluorine-18 (B77423) (18F), a positron-emitting isotope, into molecules is a key strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. nih.gov The presence of a fluorine atom in this compound makes it a potential precursor for the synthesis of 18F-labeled radiotracers.

The synthesis of such radiotracers would typically involve a nucleophilic substitution reaction where the 18F-fluoride ion displaces a suitable leaving group on the aromatic ring. While direct displacement of the existing fluorine atom is challenging, the bromine atom or a precursor nitro group could be utilized for radiofluorination under specific conditions. The development of novel radiotracers based on this scaffold could enable the in vivo imaging and quantification of biological targets, aiding in disease diagnosis and the assessment of treatment response. nih.gov

Utility in Agrochemical Development

The strategic placement of a bromine atom, a fluorine atom, a methoxy group, and a nitro group on the benzene ring makes this compound a valuable intermediate in the synthesis of complex agrochemicals. The field of agrochemical research consistently explores novel molecular frameworks to develop more effective and selective herbicides, insecticides, and fungicides. Halogenated and nitrated aromatic compounds are foundational to many of these developments.

For instance, various fluoro-nitroanisole derivatives are recognized as key intermediates in the preparation of pesticides and herbicides. The nitroaromatic functionality, in particular, is a precursor to a wide array of other functional groups, and its presence can be crucial for the biological activity of the final product. The combination of different halogens, such as bromine and fluorine, can enhance the lipophilicity of a molecule, which can in turn improve its ability to penetrate biological membranes in target organisms.

The methoxy group, an electron-donating substituent, can influence the metabolic stability and mode of action of a potential agrochemical. The specific substitution pattern of this compound allows for regioselective reactions, enabling chemists to build more complex molecular architectures with a high degree of control. While direct herbicidal or pesticidal activity of this compound is not reported, its utility as a building block in the synthesis of more elaborate and biologically active molecules is a key area of its potential application in agrochemical development.

Advanced Materials and Electronic Applications

The electronic properties of this compound, arising from its distinct substitution pattern, suggest its potential for use in the burgeoning field of materials science, particularly in the domain of organic electronics.

Investigations in Polymer Solar Cells and Electronic Materials

Nitroaromatic compounds are known for their electron-accepting properties, which is a critical characteristic for materials used in the active layers of organic photovoltaic (OPV) devices, also known as polymer solar cells. The efficiency of these devices is highly dependent on the electronic properties of the donor and acceptor materials. The presence of the strongly electron-withdrawing nitro group, in conjunction with the electronegative fluorine and bromine atoms, likely results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This would make it a potential candidate for use as an n-type semiconductor or as a component in the design of novel acceptor materials for OPVs.

Research into brominated small molecule acceptors for organic solar cells has shown that the inclusion of bromine can lead to enhanced molecular packing and improved crystalline ordering in the active layer of the solar cell. This can, in turn, facilitate more efficient charge separation and transport, leading to higher power conversion efficiencies. While the direct application of this compound in a polymer solar cell has not been documented, its structural features are in line with current strategies for designing high-performance organic electronic materials.

Exploiting Electronic Structure for Targeted Material Design

The design of new materials with tailored electronic properties is a cornerstone of modern materials science. Computational studies on the electronic structure of substituted nitrobenzenes have provided deep insights into how different functional groups affect the distribution of electron density and the molecular orbital energies of these compounds.

The interplay of the electron-donating methoxy group and the electron-withdrawing nitro, fluoro, and bromo substituents in this compound creates a complex electronic environment. Quantum chemical calculations could be employed to predict its key electronic parameters, such as the HOMO-LUMO gap, electron affinity, and ionization potential. This theoretical understanding would be invaluable for designing new molecules with specific electronic characteristics for applications ranging from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs).

The presence of multiple, distinct functional groups also offers the potential for this molecule to serve as a versatile platform for further chemical modification, allowing for the fine-tuning of its electronic and physical properties to meet the demands of specific material applications.

Future Research Directions and Emerging Methodologies for 1 Bromo 3 Fluoro 2 Methoxy 4 Nitrobenzene

Development of Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis and functionalization of highly substituted nitroaromatic compounds like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene often involve multi-step processes that can be resource-intensive. The development of novel catalytic approaches is a key area of future research aimed at improving efficiency, selectivity, and sustainability.

One promising direction is the use of transition-metal catalysis for the selective functionalization of the aromatic ring. For instance, palladium-catalyzed cross-coupling reactions could be further explored to selectively replace the bromo substituent with a variety of other functional groups, opening up avenues for the synthesis of a diverse range of derivatives. Future research may focus on developing catalysts that are more tolerant of the electron-withdrawing nitro group and the sterically hindered nature of the substrate.

Another area of interest is the catalytic reduction of the nitro group. While traditional methods often employ stoichiometric reducing agents, future methodologies will likely focus on catalytic hydrogenation using novel metal nanoparticles or single-atom catalysts. These advanced catalysts could offer higher selectivity, reducing the nitro group without affecting the bromo and fluoro substituents, which is a common challenge.

The table below illustrates potential research directions in the catalytic synthesis and functionalization of this compound.

| Research Direction | Catalytic Approach | Potential Advantages |

| Selective C-Br Functionalization | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | High selectivity, broad substrate scope, milder reaction conditions |

| Selective Nitro Group Reduction | Heterogeneous catalysis with noble metal nanoparticles (e.g., Au, Pt, Ru) on novel supports | High efficiency, recyclability of the catalyst, chemoselectivity |

| C-H Activation/Functionalization | Rhodium or Iridium-catalyzed C-H activation | Step-economy, direct functionalization without pre-activated substrates |

| Asymmetric Catalysis | Chiral catalysts for enantioselective transformations | Synthesis of chiral derivatives for applications in medicinal chemistry |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for process optimization and the identification of transient intermediates. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ reaction monitoring.

Future applications in this area will likely involve the use of techniques such as Process Analytical Technology (PAT), which integrates various spectroscopic methods into the reaction vessel. For instance, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time by observing changes in their characteristic vibrational bands. This allows for precise control over reaction conditions and endpoints. solubilityofthings.com

Raman spectroscopy is another powerful technique for in-situ monitoring, particularly for reactions in aqueous media where water absorption can interfere with IR spectroscopy. mdpi.com The application of Raman spectroscopy to monitor the progress of nucleophilic aromatic substitution or reduction reactions of this compound could provide valuable mechanistic insights. mdpi.com

Furthermore, the use of hyphenated techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS), will continue to be vital for the detailed analysis of complex reaction mixtures, allowing for the identification and quantification of byproducts and impurities.

The following table outlines some advanced spectroscopic techniques and their potential applications in studying reactions of this compound.

| Spectroscopic Technique | Application | Information Gained |

| ATR-FTIR Spectroscopy | Real-time monitoring of functional group transformations (e.g., -NO2 reduction) | Reaction kinetics, detection of intermediates, endpoint determination |

| Raman Spectroscopy | In-situ analysis of reactions in various solvents | Molecular structure changes, monitoring of solid-phase reactions |

| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores | Reaction progress, kinetic data |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and intermediates | Detailed molecular structure, identification of isomers |

| Mass Spectrometry (MS) | Identification of reaction components | Molecular weight of products and byproducts, fragmentation patterns |

Integration of Machine Learning in Predictive Reactivity Studies

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry by enabling the prediction of reaction outcomes and the discovery of new reaction pathways. nih.govrsc.org For a molecule like this compound, with its multiple functional groups, predicting its reactivity in different chemical environments can be complex.

Future research will likely focus on developing quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the reactivity of this compound in various reactions. nih.govmdpi.com By training models on large datasets of experimental reaction data for similar nitroaromatic compounds, it may become possible to predict the most likely site of reaction (e.g., nucleophilic aromatic substitution at the bromo or fluoro position) under a given set of conditions. nih.govacs.org

Machine learning can also be employed to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize the yield of a desired product and minimize the formation of byproducts. numberanalytics.com This in silico approach can significantly reduce the number of experiments required, saving time and resources.

Moreover, computational chemistry, in conjunction with machine learning, can be used to elucidate reaction mechanisms by calculating the energy profiles of different reaction pathways. This can provide a deeper understanding of the factors that control the regioselectivity and stereoselectivity of reactions involving this compound.

The table below summarizes the potential applications of machine learning in the study of this compound.

| Machine Learning Application | Methodology | Predicted Outcome |

| Reactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Neural Networks | Site of reaction, reaction rate, product distribution |

| Reaction Optimization | Bayesian optimization, Genetic algorithms | Optimal reaction conditions (temperature, solvent, catalyst) for desired yield and selectivity |

| Mechanistic Studies | Density Functional Theory (DFT) calculations combined with ML | Reaction pathways, transition state energies, mechanistic insights |

| Discovery of Novel Reactions | Generative models, Reinforcement learning | Novel synthetic routes and functionalization strategies |

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:

Methoxy Introduction : Start with 3-fluoro-2-methoxybenzene. The methoxy group is introduced via nucleophilic substitution or Cu-mediated coupling .

Bromination : Use electrophilic bromination (e.g., Br₂/FeBr₃) at the para position to the methoxy group, leveraging its strong ortho/para-directing effect.

Nitration : Introduce the nitro group at the meta position to bromine using mixed HNO₃/H₂SO₄. The electron-withdrawing bromine and fluorine substituents direct nitration to the remaining activated position .

Q. Key Considerations :

- Monitor reaction temperatures to avoid over-nitration.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc).

| Intermediate | Key Spectral Data (Hypothetical) |

|---|---|

| Brominated precursor | ¹H NMR (CDCl₃): δ 7.25 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃) |

| Final product | ¹³C NMR: δ 155.1 (C-NO₂), 148.2 (C-Br) |

Q. How can purity and structural integrity be validated for this compound?

Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methoxy singlet at ~δ 3.90, nitro group deshielding adjacent protons) .

- GC-MS : Verify molecular ion peak (M⁺ at m/z 263.98) and absence of side products.

- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>98%).

Note : Contradictions in NMR data (e.g., unexpected splitting) may arise from steric hindrance or rotational isomerism; use 2D NMR (COSY, NOESY) for resolution.

Q. What safety protocols are critical during handling?

Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood).

- Storage : Store in a cool, dry place away from reducing agents (nitro groups are oxidizers).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the substituent arrangement influence crystallographic analysis?

Methodological Answer : The bulky nitro and bromine groups create steric challenges for crystal lattice formation.

Q. Data Challenges :

- High thermal motion for methoxy groups may require low-temperature (100 K) data collection.

- Overlapping electron densities near fluorine can be resolved via Hirshfeld surface analysis.

Q. How to resolve contradictory reactivity data in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer : The nitro group strongly deactivates the ring, but the meta-fluorine and para-bromine may create competing sites for NAS.

- Experimental Design :

- Test reactions with ammonia (NH₃/EtOH, 100°C) or methoxide (NaOMe/DMF).

- Monitor regioselectivity via LC-MS and DFT calculations (e.g., Gaussian, Mulliken charges).

Example :

If substitution occurs at the bromine site despite deactivation, propose a radical pathway or metal-mediated mechanism .

Q. What computational methods predict spectroscopic properties accurately?

Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate NMR shifts (GIAO method) and IR vibrations.

- Comparison : Validate against experimental data (e.g., nitro symmetric stretch at ~1530 cm⁻¹ in IR) .

| Computational Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| NPA Charge on Nitro | -0.45 |

Q. How to analyze byproducts in cross-coupling reactions (e.g., Suzuki)?

Methodological Answer :

- Hypothesis : Steric hindrance from methoxy and nitro groups may reduce coupling efficiency.

- Method :

- Use Pd(PPh₃)₄ catalyst with aryl boronic acids.

- Identify byproducts (e.g., debrominated products) via HRMS and isotopic labeling .

Q. Optimization :

- Add silver oxide (Ag₂O) to suppress proto-debromination.

- Screen solvents (toluene > DMF) for improved yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.